REACTION_CXSMILES
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C([C:3]([C:11]([O:13][CH3:14])=[O:12])=[CH:4][C:5]([CH3:10])=[CH:6][N:7](C)[CH3:8])#N.[ClH:15]>ClCCCl>[CH3:14][O:13][C:11](=[O:12])[C:3]1[CH:4]=[C:5]([CH3:10])[CH:6]=[N:7][C:8]=1[Cl:15]
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Name
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Quantity
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33.6 g
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Type
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reactant
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Smiles
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C(#N)C(=CC(=CN(C)C)C)C(=O)OC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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330 mL
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Type
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solvent
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Smiles
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ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After 21/4 hours, the clear solution was concentrated
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Duration
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4 h
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Type
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DISSOLUTION
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Details
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The residue was dissolved in water
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Type
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EXTRACTION
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Details
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this solution was extracted with dichloromethane (3×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The pooled organic layers were dried with sodium sulphate
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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Crystallisation of the residue from petrol yielded colourless crystals of 2-chloro-5-methylnicotinic acid methyl ester (30.0g, 93.4% of theoretical yield) with m.pt. 31° C.-33° C.
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Name
|
|
Type
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|
Smiles
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COC(C1=C(N=CC(=C1)C)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |